3-amino-N-cyclopropyl-4-methylbenzamide
Overview
Description
3-amino-N-cyclopropyl-4-methylbenzamide is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the cyclopropyl, amino, and methyl groups on the benzamide core.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Predicted properties include a melting point of 150.44°C, a boiling point of approximately 368.5°C at 760 mmHg, a density of approximately 1.2 g/cm^3, and a refractive index of n 20D 1.60 .Scientific Research Applications
DNA Repair Studies
3-Amino-N-cyclopropyl-4-methylbenzamide has been studied in the context of DNA repair, particularly focusing on its role as an inhibitor of poly(ADP-ribose) synthesis. It has been used in research to explore regulatory roles in the repair process. However, studies have shown that the effects of this compound can be complex due to nonspecific effects at commonly used concentrations, which may weaken the evidence for a specific regulatory role in DNA repair (Cleaver, Milam, & Morgan, 1985).
Anticonvulsant Activity
Research has been conducted on derivatives of 4-aminobenzamides, including this compound, for their potential anticonvulsant effects. Some of these compounds have shown promising results in mice models against seizures induced by various methods. The research aims to develop more potent compounds compared to existing treatments like phenobarbital and phenytoin (Clark et al., 1984).
Cellular Toxicity and Transformation Studies
Studies have also examined the ability of this compound to alter toxic and transforming effects of certain chemicals in cell cultures. It has been found to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, indicating its importance in the repair of DNA damage and chemical induction of transformation in vitro (Lubet et al., 1984).
Cardiovascular Research
This compound has been investigated for its cardiovascular activities, particularly in the context of its potential as an anti-ulcer drug. Studies in animals have shown that it can induce changes in blood flow in certain arterial regions, potentially affecting treatments for gastrointestinal disorders (Hirohashi et al., 1993).
Gastroprokinetic Agent Development
Another area of research has been the development of gastroprokinetic agents. Compounds derived from this compound have been evaluated for their ability to promote gastric emptying activity, contributing to potential treatments for gastrointestinal mobility disorders (Morie et al., 1995).
Cancer Treatment Research
In cancer research, derivatives of this compound have been identified as potential inhibitors of kinesin spindle protein, showing promise as anticancer agents. These compounds have shown efficacy in inducing cellular death in mitosis, making them candidates for clinical development in cancer treatment (Theoclitou et al., 2011).
Properties
IUPAC Name |
3-amino-N-cyclopropyl-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLESBTVHGWTLOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475166 | |
Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623155-19-1 | |
Record name | 3-amino-N-cyclopropyl-4-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 623155-19-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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